molecular formula C10H13N3O B2756590 5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2166908-37-6

5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2756590
CAS No.: 2166908-37-6
M. Wt: 191.234
InChI Key: PUVYVVXIXRREJY-UHFFFAOYSA-N
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Description

5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one (5-ADTTQ) is a synthetic organic compound that has been widely studied for its potential applications in scientific research. It is a member of the quinazolinone class, a group of compounds known for their unique structural features that have been found to possess a variety of biological and pharmacological activities. 5-ADTTQ has been studied for its potential to be used as a tool in drug discovery, as a fluorescent probe for biochemical and physiological studies, and for its ability to act as a catalyst for organic synthesis.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures provides fundamental insights into the molecular configuration and potential interactions of quinazoline derivatives. For instance, the crystal structure of a related compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, highlights the importance of understanding molecular geometry for designing compounds with desired physical and chemical properties (Malinovskii et al., 2000).

Synthesis of Heterocyclic Compounds

The synthesis of quinazoline derivatives is crucial for developing new pharmaceuticals. A study describes the synthesis of stable cyclic (alkyl)(amino)carbenes and their catalytic activity, demonstrating the versatility of quinazoline structures in facilitating chemical reactions and forming complex heterocyclic compounds (Zeng et al., 2009).

Antitumor Activities

Quinazoline derivatives have been explored for their antitumor activities. The design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed potential antitumor activities against various cancer cell lines, indicating the therapeutic potential of quinazoline derivatives in oncology (Fang et al., 2016).

Catalysis and Synthesis Enhancement

Quinazoline derivatives are involved in catalytic processes to synthesize other valuable compounds. The ultrasound-assisted, one-pot, four-component synthesis of 1,4,6,8-tetrahydroquinolines demonstrates how quinazoline compounds can be used to streamline synthetic pathways and enhance the efficiency of chemical reactions in aqueous media (Siddekha et al., 2014).

Properties

IUPAC Name

5-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)8-6(11)4-3-5-7(8)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVYVVXIXRREJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2NC(=O)N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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